molecular formula C11H23NO3 B13175311 tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

Cat. No.: B13175311
M. Wt: 217.31 g/mol
InChI Key: CAWOHRJPCHHQLT-UHFFFAOYSA-N
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Description

Tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is a chiral carbamate-protected amino alcohol compound intended for research and development purposes. Molecules of this class, which feature both a carbamate group and a hydroxyl group, are valuable synthetic intermediates and building blocks in organic synthesis and medicinal chemistry . The carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) group, is widely used to protect amines during multi-step synthetic sequences due to its stability to a wide range of reaction conditions and the ease of its subsequent removal . Compounds with structural similarities, such as those derived from valinol, are recognized as important heterocyclic building blocks, underscoring the potential of this chemical class in constructing more complex molecular architectures . The presence of the carbamate group is significant in drug discovery, as it often contributes to improved biological activity, metabolic stability, and the ability of a molecule to penetrate cell membranes compared to their amide counterparts . Researchers may explore the application of this compound in the synthesis of potential pharmacologically active molecules, such as protease inhibitors or other bioactive targets, inspired by the use of analogous carbamate-containing intermediates in the synthesis of natural products like jaspine B, which possesses cytotoxic activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)11(6,7-13)12-9(14)15-10(3,4)5/h8,13H,7H2,1-6H3,(H,12,14)

InChI Key

CAWOHRJPCHHQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the carbamate functional group by reaction of hydroxylamine derivatives with tert-butyl carbamate precursors.
  • Introduction of the hydroxy group on the branched butan-2-yl side chain through selective hydroxylation or protection/deprotection sequences.
  • Use of protecting groups such as tert-butyldimethylsilyl (TBS) to control reactivity and stereoselectivity during synthesis.

Specific Preparation Routes

Synthesis via N-tert-Butyl Hydroxycarbamate Intermediates

A well-documented method involves the preparation of N-hydroxy tert-butyl carbamate as a key intermediate, followed by functionalization to introduce the hydroxy-substituted butan-2-yl group.

  • Step 1: Preparation of N-Hydroxy tert-Butyl Carbamate

    Hydroxylamine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as potassium carbonate to yield N-hydroxy tert-butyl carbamate with high yield (~80%).

  • Step 2: Protection of the Hydroxy Group

    The hydroxy group of the carbamate intermediate is protected using tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane at 0 °C, followed by stirring at ambient temperature for 12 hours. This yields tert-butyl (tert-butyldimethylsilyloxy)carbamate as a low-melting solid in nearly quantitative yield.

  • Step 3: Introduction of the Branched Butan-2-yl Moiety

    The branched butan-2-yl side chain with hydroxy substitution is introduced via enantioselective organocatalytic 1,4-addition or other stereoselective methods using α,β-unsaturated aldehydes and the protected carbamate intermediate.

  • Step 4: Deprotection

    Removal of the TBS protecting group is achieved by treatment with hydrofluoric acid in acetonitrile, yielding the desired this compound in high purity and yield (~90%).

Alternative Methods

Other reported methods include:

  • Intramolecular Decarboxylative Synthesis

    Base-mediated intramolecular decarboxylation of alkanoyloxycarbamates can be employed to form alkylamine derivatives structurally related to the target compound, although specific application to this compound requires adaptation.

  • Enantioselective Organocatalysis

    The use of chiral organocatalysts to induce stereoselectivity during the addition of protected carbamate species to α,β-unsaturated aldehydes provides access to enantiomerically enriched compounds.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Hydroxy tert-butyl carbamate formation Hydroxylamine hydrochloride, Boc anhydride, K2CO3, Et2O/H2O, 0 °C to RT, 12 h 80 Recrystallization from cyclohexane/toluene
Hydroxy group protection TBSCl, triethylamine, CH2Cl2, 0 °C to RT, 12 h ~100 Low-melting solid, used without purification
Addition to α,β-unsaturated aldehyde Organocatalyst, CHCl3, −20 °C, 24–36 h Variable Enantioselective step
Deprotection of TBS group HF/CH3CN (5:95), 0 °C to RT, 2 h 90 Purification by silica gel chromatography

Analytical Characterization

The synthesized this compound is typically characterized by:

Research Findings and Applications

  • The enantioselective synthesis of such carbamate derivatives has been demonstrated to proceed with high stereocontrol using organocatalytic methods, allowing access to chiral amino alcohols valuable in medicinal chemistry.
  • Base-mediated decarboxylative strategies offer alternative routes that may simplify synthesis by avoiding multiple protection/deprotection steps.
  • The compound is commercially available with high purity (95%) and is stored under sealed, dry conditions at room temperature, indicating stability under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

Key structural analogs and their differences are summarized below:

Compound Name Substituents Hydrogen Bonding (Å) Crystallinity Notes
Target Compound 1-hydroxy-2,3-dimethylbutan-2-yl Not explicitly reported Likely influenced by branched chain and hydroxyl group
tert-Butyl N-Hydroxycarbamate Hydroxylamine (N–H and O–H groups) O–H···O: 2.647; N–H···O: 2.810 Forms ribbon-like H-bonded networks
N-Pivaloylhydroxylamine Pivaloyl group Similar H-bonding to above Structural similarity to tert-butyl derivatives
(R)-tert-Butyl biphenyl-hydroxypropan-2-yl carbamate Biphenyl, hydroxypropan-2-yl Not reported No known hazards; research-focused

Key Observations :

  • The target compound’s branched alkyl chain (2,3-dimethylbutan-2-yl) may sterically hinder crystallization compared to linear analogs like tert-butyl N-hydroxycarbamate, which forms robust hydrogen-bonded ribbons .
  • The hydroxyl group in the target compound could engage in intermolecular H-bonding similar to tert-butyl N-hydroxycarbamate, but its placement on a branched chain might reduce packing efficiency .

Divergences :

  • Bulky substituents (e.g., 2,3-dimethylbutan-2-yl) may require modified purification techniques compared to less hindered analogs.

Biological Activity

tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate, also known as (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, is a chiral compound with the molecular formula C₁₁H₂₃NO₃ and a CAS number of 153645-26-2. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a carbamate functional group, with a hydroxy-substituted branched alkane. The presence of chirality in this compound suggests that its enantiomers may exhibit different biological activities.

PropertyValue
Molecular FormulaC₁₁H₂₃NO₃
Molecular Weight217.31 g/mol
CAS Number153645-26-2
Chirality(S)-enantiomer

Although detailed studies on the mechanism of action for this specific compound are scarce, its structural characteristics imply that it may function as a chiral building block in organic synthesis and drug development. Compounds with carbamate functionalities often exhibit interactions with enzymes and receptors, potentially influencing metabolic pathways.

Case Studies and Research Findings

  • Pharmaceutical Applications : The compound has been explored as an intermediate in synthesizing more complex molecules. Its ability to act as a chiral auxiliary makes it valuable in the development of enantiomerically pure drugs.
  • Related Compounds : Studies on structurally similar compounds have shown promising biological activities. For instance, (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate has been investigated for its role in synthesizing bioactive molecules.
  • Inhibition Studies : Research into related carbamate derivatives suggests potential inhibition of key enzymes involved in metabolic processes. For example, compounds with similar structures have shown inhibitory effects on various targets, which could be extrapolated to predict the activity of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
tert-butyl carbamateC₅H₁₁NO₂Simple structure; used as a protecting group
N-Boc-leucineC₁₁H₁₉NO₄Contains a Boc group; used in peptide synthesis
1-HydroxyprolineC₅H₉NO₃Amino acid derivative; involved in protein synthesis

The unique stereochemistry and branched structure of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate may confer distinct biological activities not observed in simpler analogs or derivatives.

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